molecular formula C18H10ClF3N4S2 B2654783 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338412-98-9

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B2654783
CAS No.: 338412-98-9
M. Wt: 438.87
InChI Key: WLACFGSAVVFSGN-VOTSOKGWSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 1,2-thiazole core. Key functional groups include:

  • Position 3: A sulfanyl (-S-) linker connecting to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The chloro and trifluoromethyl groups contribute to electron-withdrawing effects, increasing stability and lipophilicity.
  • Position 5: An (E)-configured ethenyl group bridging a phenylamino substituent.

This structure suggests applications in agrochemical or pharmaceutical sectors, particularly given the prevalence of thiazole and pyridine derivatives in pesticidal and bioactive compounds .

Properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4S2/c19-14-8-11(18(20,21)22)10-25-17(14)27-16-13(9-23)15(28-26-16)6-7-24-12-4-2-1-3-5-12/h1-8,10,24H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLACFGSAVVFSGN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include 3-chloro-5-(trifluoromethyl)pyridine and 2-aminothiazole derivatives. The key steps in the synthesis may involve:

    Nucleophilic substitution: Introduction of the sulfanyl group to the pyridine ring.

    Condensation reactions: Formation of the thiazole ring.

    Vinylation: Introduction of the phenylaminoethenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, the compound or its derivatives might be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new agrochemicals, dyes, or polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Key Substituents Bioactivity/Use Reference
Target Compound : 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile 1,2-Thiazole - 3-Chloro-5-(trifluoromethyl)pyridinyl sulfanyl
- (E)-Phenylamino ethenyl
Potential pesticidal activity
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(2,4-dimethylanilino)vinyl)-4-isothiazolecarbonitrile Isothiazole - 2,4-Dimethylanilino ethenyl
- Same pyridinyl sulfanyl group
Agrochemical research
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile Pyrazole - Trifluoromethyl sulfinyl
- Dichloro-trifluoromethylphenyl
Broad-spectrum insecticide
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine - 3-Hydroxyphenylamino
- Methylamino-thiazole
Kinase inhibition studies

Key Structural Insights :

  • Heterocycle Core: Thiazoles (target compound) and pyrimidines (e.g., ) offer distinct electronic profiles.
  • Substituent Effects: The 3-chloro-5-(trifluoromethyl)pyridinyl group in the target compound mirrors substituents in fipronil, a known insecticide, suggesting shared bioactivity mechanisms (e.g., GABA receptor antagonism) .
  • Sulfanyl vs. Sulfinyl : The sulfanyl group (-S-) in the target compound is less oxidized than fipronil’s sulfinyl (-SO-), which may reduce metabolic degradation but alter target binding .
Physicochemical Properties
  • Lipophilicity (logP) : The trifluoromethyl and chloro groups in the target compound likely increase logP (~3.5–4.0 estimated), comparable to fipronil (logP = 4.0) . In contrast, hydroxyl-containing analogs (e.g., ’s compound) exhibit lower logP (~2.0–2.5) due to hydrogen-bonding capacity .
  • Solubility : The carbonitrile and sulfanyl groups may enhance aqueous solubility slightly, but high logP suggests predominant organic phase partitioning.
Bioactivity Comparison
  • Pesticidal Activity: The target compound’s trifluoromethylpyridinyl and thiazole motifs align with fipronil’s insecticidal activity, though its phenylamino ethenyl group may confer unique target specificity .
  • Kinase Inhibition : Pyrimidine-based carbonitriles () demonstrate kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets, a mechanism less likely in the thiazole-based target compound .

Biological Activity

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, antiviral, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety with a trifluoromethyl group, and an ethenyl group substituted with a phenylamino group. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC16H13ClF3N4S
Molecular Weight385.81 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyridine rings through cyclization and substitution reactions. The trifluoromethyl group is introduced via electrophilic fluorination methods.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that thiazole derivatives possess moderate to significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. For instance, some thiazole derivatives have demonstrated inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in cellular signaling . The mechanism often involves binding to the active site of the enzyme, thus preventing substrate access.

Case Studies

  • Antimicrobial Efficacy : A study investigating various thiazole derivatives reported that certain compounds exhibited IC50 values in the micromolar range against bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced their activity .
  • Antiviral Testing : In vitro tests on related compounds showed effective inhibition of dengue virus replication at submicromolar concentrations, indicating that modifications to the thiazole structure can yield potent antiviral agents .
  • Enzyme Interaction Studies : Molecular docking studies have revealed that derivatives similar to this compound can form hydrogen bonds with key residues in PTPs, suggesting a selective inhibition mechanism .

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